molecular formula C16H29N3O3 B7915466 [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915466
M. Wt: 311.42 g/mol
InChI Key: FXLVZTYYXOTFTD-NSHDSACASA-N
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Description

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic organic compound with significant importance in various fields of research, notably in medicinal chemistry. This compound possesses a complex structure that facilitates its interaction with biological systems, making it an interesting target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester generally involves several key steps:

  • Formation of the piperidine derivative: : This is typically achieved through the reaction of cyclopropylamine with a suitable piperidine precursor.

  • Amidation reaction: : The piperidine derivative is then reacted with an activated ester of [1-((S)-2-Amino-propionyl)], forming the intermediate product.

  • Carbamate formation: : The final step involves the reaction of the intermediate with tert-butyl chloroformate under mild basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound often involves scaling up these synthetic routes, optimizing reaction conditions to enhance yield and purity. Automation and continuous flow chemistry techniques can be employed to streamline the process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction can yield different amine derivatives, depending on the specific conditions employed.

  • Substitution: : Nucleophilic substitution reactions can occur, introducing different functional groups into the molecule.

Common Reagents and Conditions:
  • Oxidation: : Common reagents include hydrogen peroxide, KMnO4, and other oxidizing agents.

  • Reduction: : Reagents such as LiAlH4 or NaBH4 can be used under controlled conditions.

  • Substitution: : Halogenating agents and nucleophiles are typically used in these reactions.

Major Products: The major products formed depend on the type of reaction and the conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while reduction typically produces amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester serves as a valuable building block for the synthesis of more complex molecules, aiding in the exploration of new reaction mechanisms and synthetic pathways.

Biology: Biologically, this compound is used in studying enzyme-substrate interactions, receptor binding studies, and as a model compound in the development of enzyme inhibitors.

Medicine: Medicinally, it is researched for its potential therapeutic effects, including its role as a potential drug candidate for various diseases, owing to its ability to interact with biological targets.

Industry: In industry, it is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, altering their activity and thereby modulating biological pathways. This interaction can inhibit or activate the target, leading to various physiological effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester stands out due to its unique cyclopropyl group, which imparts distinct chemical properties and enhances its binding affinity to certain biological targets. Similar compounds include:

  • N-Boc-4-piperidone

  • Cyclopropylamine derivatives

  • N-phenylpiperidin-4-amine

These comparisons highlight the compound's distinctive features and potential advantages in various applications.

That's the rundown on this compound. Intriguing, right?

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-7-13(8-10-18)19(12-5-6-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLVZTYYXOTFTD-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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